Somatostatine 1-28

Vue d'ensemble

Description

SRIF-28, également connu sous le nom de somatostatine 1-28, est un peptide biologiquement actif dérivé de la protéine précurseur plus grande, la préprosomatostatine. Il s'agit de l'une des deux principales formes de somatostatine, l'autre étant SRIF-14 (somatostatine 1-14). La somatostatine est une hormone peptidique régulatrice qui inhibe la sécrétion de plusieurs autres hormones, notamment l'hormone de croissance, l'insuline et le glucagon . SRIF-28 se trouve principalement dans les cellules de la muqueuse intestinale et joue un rôle crucial dans divers processus physiologiques .

Applications De Recherche Scientifique

Chemistry

In chemistry, SRIF-28 is used as a model peptide to study peptide synthesis, folding, and stability. Researchers investigate the effects of various modifications on the peptide’s structure and function .

Biology

SRIF-28 plays a significant role in regulating hormone secretion and neurotransmission. It is used in studies exploring its effects on the endocrine and nervous systems. Researchers also investigate its role in inhibiting the release of growth hormone, insulin, and glucagon .

Medicine

In medicine, SRIF-28 and its analogs are used to treat conditions such as acromegaly, a disorder characterized by excessive growth hormone secretion. SRIF-28 analogs are also used to manage symptoms of neuroendocrine tumors and gastrointestinal disorders .

Industry

SRIF-28 is used in the pharmaceutical industry for the development of therapeutic peptides. Its analogs are formulated into drugs that target specific receptors, providing treatments for various diseases .

Mécanisme D'action

Target of Action

Somatostatin 1-28, also known as somatostatin-28 (SST-28), is a naturally occurring peptide hormone that regulates the endocrine system . It primarily targets the D cells of the islets to inhibit the release of insulin and glucagon . Additionally, it is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .

Mode of Action

Somatostatin 1-28 interacts with its targets by binding to the G protein-coupled somatostatin receptors, leading to multiple phosphorylation events within the C-terminal tail . This interaction results in the inhibition of adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .

Biochemical Pathways

Somatostatin 1-28 is involved in the regulation of glucagon and insulin synthesis in the pancreas . It represses growth hormone secretion, thus playing a crucial role in the regulation of metabolism . The two peptides, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), are involved in these regulatory processes .

Pharmacokinetics

The pharmacokinetics of Somatostatin 1-28 involves its distribution and retention within the body. Studies have shown that somatostatin analogs, such as 177Lu-DOTA-EB-TATE, exhibit extended circulation in the blood and achieve a higher tumor dose delivery compared to other analogs . The total-body effective doses were 0.205 ± 0.161 mSv/MBq for 177Lu-DOTA-EB-TATE .

Result of Action

The molecular and cellular effects of Somatostatin 1-28’s action include the inhibition of various gastrointestinal processes . It is produced by paracrine cells scattered throughout the gastrointestinal tract and inhibits gastrointestinal endocrine secretion . Somatostatin is also found in various locations in the nervous system and exerts neural control over many physiological functions .

Action Environment

The action of Somatostatin 1-28 is influenced by the local physiological environment. For example, SS28 is found in the central nervous system and has a more potent neuromodulator action than SS14 . The wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions .

Analyse Biochimique

Biochemical Properties

Somatostatin 1-28 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . It also regulates gastric acid secretion from the gut . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .

Cellular Effects

Somatostatin 1-28 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It suppresses the synthesis and secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also inhibits gastrointestinal hormones that include gastrin, cholecystokinin, serotonin, glucagon, vasoactive intestinal peptide, and others .

Molecular Mechanism

The mechanism of action of Somatostatin 1-28 is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the vascular system, it likely produces vasoconstriction by inhibiting adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .

Temporal Effects in Laboratory Settings

The effects of Somatostatin 1-28 change over time in laboratory settings. It is involved in a range of physiological functions and pathological modifications

Dosage Effects in Animal Models

The effects of Somatostatin 1-28 vary with different dosages in animal models

Metabolic Pathways

Somatostatin 1-28 is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

Somatostatin 1-28 is transported and distributed within cells and tissues . It is widely distributed throughout the central nervous system and the digestive system of rodents and primates

Subcellular Localization

It is known that somatostatin receptor-positive AR42J rat pancreatic tumor cells in vitro have been used to understand the cell killing mechanism of 64 Cu by focusing on subcellular distribution of the somatostatin analogues .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SRIF-28 implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. L'ajout séquentiel d'acides aminés protégés suit, chaque acide aminé étant couplé à la chaîne peptidique croissante. Les groupes protecteurs sont éliminés, et le peptide est clivé de la résine. Le produit final est purifié par chromatographie liquide haute performance (HPLC) afin de garantir une pureté élevée .

Méthodes de production industrielle

La production industrielle de SRIF-28 implique généralement la SPPS à grande échelle. L'automatisation du processus de synthèse permet la production efficace de grandes quantités de peptide. L'utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit que le produit final répond aux normes de pureté requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

SRIF-28 subit diverses réactions chimiques, notamment :

Oxydation : La liaison disulfure entre les résidus de cystéine peut être oxydée, affectant la structure et la fonction du peptide.

Réduction : La réduction de la liaison disulfure peut conduire à la formation de peptides linéaires.

Substitution : Les résidus d'acides aminés dans SRIF-28 peuvent être substitués pour créer des analogues ayant des activités biologiques différentes.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour oxyder la liaison disulfure.

Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol sont des agents réducteurs couramment utilisés.

Substitution : Des dérivés d'acides aminés avec des groupes protecteurs sont utilisés dans la SPPS pour introduire des substitutions spécifiques.

Principaux produits formés

SRIF-28 oxydé : Contient une liaison disulfure intacte.

SRIF-28 réduit : Manque de liaison disulfure, résultant en un peptide linéaire.

Analogues substitués : Peptides avec des séquences d'acides aminés modifiées qui présentent des activités biologiques différentes.

Applications de la recherche scientifique

Chimie

En chimie, SRIF-28 est utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides. Les chercheurs examinent les effets de diverses modifications sur la structure et la fonction du peptide .

Biologie

SRIF-28 joue un rôle important dans la régulation de la sécrétion hormonale et de la neurotransmission. Il est utilisé dans des études explorant ses effets sur les systèmes endocrinien et nerveux. Les chercheurs examinent également son rôle dans l'inhibition de la libération de l'hormone de croissance, de l'insuline et du glucagon .

Médecine

En médecine, SRIF-28 et ses analogues sont utilisés pour traiter des affections telles que l'acromégalie, un trouble caractérisé par une sécrétion excessive d'hormone de croissance. Les analogues de SRIF-28 sont également utilisés pour gérer les symptômes des tumeurs neuroendocrines et des troubles gastro-intestinaux .

Industrie

SRIF-28 est utilisé dans l'industrie pharmaceutique pour le développement de peptides thérapeutiques. Ses analogues sont formulés en médicaments qui ciblent des récepteurs spécifiques, offrant des traitements pour diverses maladies .

Mécanisme d'action

SRIF-28 exerce ses effets en se liant aux récepteurs de la somatostatine (SSTR), qui sont des récepteurs couplés aux protéines G. Lors de la liaison, SRIF-28 active des voies de signalisation intracellulaires qui inhibent la libération de diverses hormones. Les principales cibles moléculaires comprennent l'hormone de croissance, l'insuline et le glucagon. La liaison de SRIF-28 aux SSTR conduit à l'activation des protéines G, qui à leur tour inhibent l'adénylate cyclase, réduisant les niveaux d'AMP cyclique et diminuant la sécrétion hormonale .

Comparaison Avec Des Composés Similaires

Composés similaires

SRIF-14 (Somatostatine 1-14) : Une forme plus courte de somatostatine ayant des activités biologiques similaires.

Octreotide : Un analogue synthétique de la somatostatine ayant une demi-vie plus longue, utilisé dans le traitement de l'acromégalie et des tumeurs neuroendocrines.

Lanréotide : Un autre analogue synthétique ayant des applications thérapeutiques similaires à l'octreotide.

Unicité de SRIF-28

SRIF-28 est unique en raison de sa chaîne peptidique plus longue, ce qui permet des interactions plus étendues avec les récepteurs de la somatostatine. Cela se traduit par un éventail plus large d'activités biologiques par rapport à SRIF-14. De plus, la distribution de SRIF-28 dans les cellules de la muqueuse intestinale met en évidence son rôle spécifique dans la physiologie gastro-intestinale .

Propriétés

IUPAC Name |

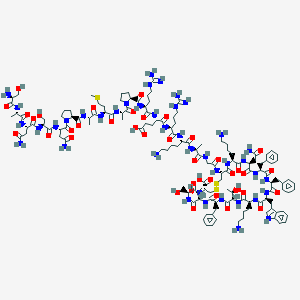

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYTXJNZMFRSLX-DFTNLTQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H207N41O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3148.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Somatostatin 1-28?

A1: Somatostatin 1-28 exerts its effects by binding to specific somatostatin receptors (SSTRs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily. [] Upon binding, Somatostatin 1-28 triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. [] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and neurotransmission.

Q2: Does Somatostatin 1-28 exhibit different activities compared to other forms of Somatostatin?

A2: Yes, studies have shown that Somatostatin 1-28 and the shorter form, Somatostatin 1-14, can have different potencies and affinities for various SSTR subtypes. [, ] For instance, in guinea pig pancreatic acini, both Somatostatin 1-28 and a synthetic analog, [Nle8]Somatostatin 1-28, increased amylase release, calcium outflux, and cGMP levels at high concentrations. [] Interestingly, these effects were not observed with Somatostatin 1-14, suggesting that the full 28-amino acid sequence is crucial for this specific activity. []

Q3: Is Somatostatin 1-28 exclusively produced in the central nervous system?

A3: No, while initially identified in the hypothalamus, research has revealed that Somatostatin 1-28 is also synthesized in peripheral tissues. For example, studies have identified Somatostatin 1-28 in the retina of various species, including rats, frogs, and monkeys. [] This finding indicates that Somatostatin 1-28 plays diverse roles both within and outside the central nervous system.

Q4: Has Somatostatin 1-28 been detected in human bodily fluids?

A4: Yes, research has confirmed the presence of circulating Somatostatin 1-28 in human plasma. [] This finding has implications for understanding the potential physiological and pathological roles of this peptide in humans.

Q5: Are there any studies investigating the role of Somatostatin 1-28 in specific physiological processes?

A5: Yes, research has explored the potential role of Somatostatin 1-28 in regulating feed intake in goats. [] A study using intracerebroventricular (ICV) infusions of Somatostatin 1-28 in goats fed dry forage observed increased feed intake compared to control animals. [] This finding suggests that Somatostatin 1-28 might modulate thirst-controlling mechanisms, influencing feeding behavior in these animals.

Q6: Does Somatostatin 1-28 undergo any post-translational modifications?

A6: Yes, Somatostatin 1-28 is derived from a larger precursor peptide, prosomatostatin, through enzymatic processing. [, ] Studies have identified various processing intermediates and fragments of prosomatostatin in different species. [, ] This suggests that the processing of prosomatostatin is a complex and potentially regulated process, influencing the availability and activity of Somatostatin 1-28.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)